
2,4-Dichloro-1-(chloromethyoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(chloromethyoxy)benzene is an organic compound with the molecular formula C7H5Cl3O It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 4th positions, and a chloromethoxy group is attached at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(chloromethyoxy)benzene typically involves the chlorination of 2-chloromethoxybenzene. One common method includes the use of N-chloromorpholine as a chlorinating agent. The reaction is carried out in the presence of sulfuric acid at low temperatures to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-(chloromethyoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chloromethoxy group can yield 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-(chloromethyoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a pesticide or herbicide.
Medicine: Studied for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of various chemicals, including dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-(chloromethyoxy)benzene involves its interaction with biological molecules. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1-methoxybenzene: Similar structure but lacks the chloromethyl group.
2,4-Dichlorobenzaldehyde: Contains an aldehyde group instead of the chloromethoxy group.
2,4-Dichlorobenzoic acid: Contains a carboxylic acid group instead of the chloromethoxy group.
Uniqueness
2,4-Dichloro-1-(chloromethyoxy)benzene is unique due to the presence of both chlorine atoms and a chloromethoxy group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Número CAS |
13543-09-4 |
|---|---|
Fórmula molecular |
C7H5Cl3O |
Peso molecular |
211.5 g/mol |
Nombre IUPAC |
2,4-dichloro-1-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3H,4H2 |
Clave InChI |
KPUQILRBGVUAFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
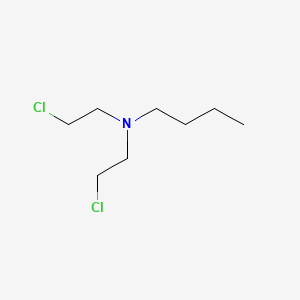
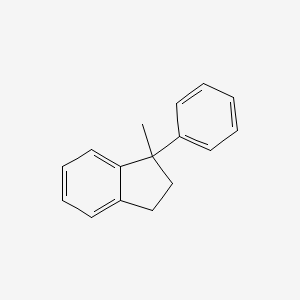
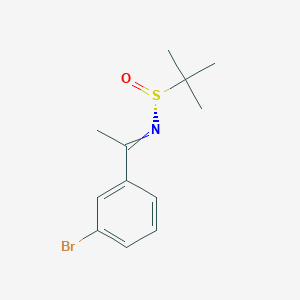
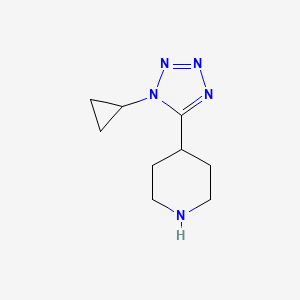
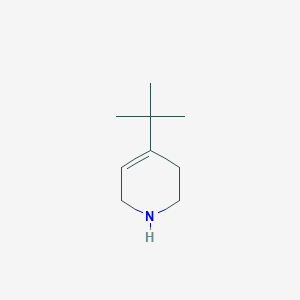




![4,7-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B8759912.png)
![4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8759927.png)

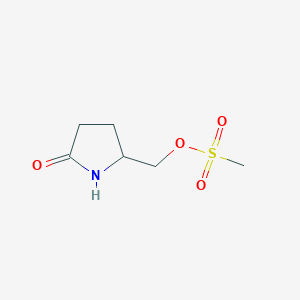
![Pyridine, 3-bromo-2-[[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]methoxy]-](/img/structure/B8759942.png)
